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molecular formula C6H5BrS B107966 4-Bromothiophenol CAS No. 106-53-6

4-Bromothiophenol

Cat. No. B107966
M. Wt: 189.07 g/mol
InChI Key: FTBCOQFMQSTCQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05414007

Procedure details

A mixture of 12.8 g (67.7 mmol) of 4-bromothiophenol (Compound 40) and 2.7 g (67.7 mmol) of sodium hydroxide in 50 ml acetone was heated at reflux under argon for 2.5 hours. The refluxing mixture was then treated dropwise with a solution of 10.0 g (67.1 mmol) of 4-bromo-2-methyl-2-butene (Compound 45) in 10 ml acetone and the mixture heated at reflux for a further 24 hours. The mixture was then cooled and solvent removed in-vacuo. The residue was treated with 50 ml water and extracted with 3×75 ml ether. The ether extracts were combined and washed successively with 3×30 ml of 5% NaOH, 50 ml of water and 50 ml of saturated NaCl and then dried (MgSO4). Solvent was then removed in-vacuo and the residual oil purified by kugelrohr distillation (70 degrees C., 0.1 mm) to give the title compound as a colourless oil. PMR (CDCl3 ): & 1.58 (3H, s), 1.70 (3H, s) 3.5 (2H, d, J~7.0 Hz), 5.27 (1H, t, J~7.0 Hz), 7.17 (2H, d, J~8.3 Hz), 7.36 (2H, d, J~8.3 Hz).
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[OH-].[Na+].Br[CH2:12][CH:13]=[C:14]([CH3:16])[CH3:15]>CC(C)=O>[CH3:15][C:14]([CH3:16])=[CH:13][CH2:12][S:8][C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)S
Name
Quantity
2.7 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
BrCC=C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under argon for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a further 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
CUSTOM
Type
CUSTOM
Details
solvent removed in-vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with 50 ml water
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×75 ml ether
WASH
Type
WASH
Details
washed successively with 3×30 ml of 5% NaOH, 50 ml of water and 50 ml of saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Solvent was then removed in-vacuo
DISTILLATION
Type
DISTILLATION
Details
the residual oil purified by kugelrohr distillation (70 degrees C., 0.1 mm)

Outcomes

Product
Name
Type
product
Smiles
CC(=CCSC1=CC=C(C=C1)Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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